1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
Description
1-[3-(4-CHLOROPHENYL)-2,1-BENZOXAZOL-5-YL]-5-METHYL-N-[(OXOLAN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzoxazole ring, a triazole ring, and a chlorophenyl group, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
Molecular Formula |
C22H20ClN5O3 |
|---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(oxolan-2-ylmethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C22H20ClN5O3/c1-13-20(22(29)24-12-17-3-2-10-30-17)25-27-28(13)16-8-9-19-18(11-16)21(31-26-19)14-4-6-15(23)7-5-14/h4-9,11,17H,2-3,10,12H2,1H3,(H,24,29) |
InChI Key |
VSGUSOYWWUKFFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)NCC5CCCO5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[3-(4-CHLOROPHENYL)-2,1-BENZOXAZOL-5-YL]-5-METHYL-N-[(OXOLAN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the benzoxazole ring through the reaction of 2-aminophenol with an appropriate aldehyde or acid . The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and acyl chlorides . Industrial production methods often employ optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Reduction: Reduction reactions can occur at the triazole ring, typically using reducing agents like sodium borohydride.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[3-(4-CHLOROPHENYL)-2,1-BENZOXAZOL-5-YL]-5-METHYL-N-[(OXOLAN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzoxazole and triazole rings allow it to bind to enzymes and receptors through hydrogen bonding and π-π stacking interactions . These interactions can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar compounds include other benzoxazole and triazole derivatives, such as:
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Shares the chlorophenyl group and heterocyclic structure but differs in the presence of the thiadiazole ring.
Benzotriazole derivatives: Similar in having a triazole ring but differ in the substitution pattern and additional functional groups.
The uniqueness of 1-[3-(4-CHLOROPHENYL)-2,1-BENZOXAZOL-5-YL]-5-METHYL-N-[(OXOLAN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
